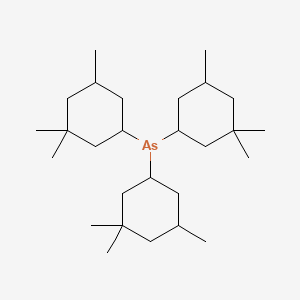

Tris(3,3,5-trimethylcyclohexyl)arsine

CAS No.: 64048-98-2

Cat. No.: VC19392847

Molecular Formula: C27H51As

Molecular Weight: 450.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64048-98-2 |

|---|---|

| Molecular Formula | C27H51As |

| Molecular Weight | 450.6 g/mol |

| IUPAC Name | tris(3,3,5-trimethylcyclohexyl)arsane |

| Standard InChI | InChI=1S/C27H51As/c1-19-10-22(16-25(4,5)13-19)28(23-11-20(2)14-26(6,7)17-23)24-12-21(3)15-27(8,9)18-24/h19-24H,10-18H2,1-9H3 |

| Standard InChI Key | HLOMHEUCTNFDKS-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(CC(C1)(C)C)[As](C2CC(CC(C2)(C)C)C)C3CC(CC(C3)(C)C)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Stereochemical Considerations

The molecular formula of tris(3,3,5-trimethylcyclohexyl)arsine is C₃₃H₅₇As, derived from the substitution of three 3,3,5-trimethylcyclohexyl groups (C₁₁H₁₉) onto an arsenic center. Each cyclohexyl substituent adopts a chair conformation with axial and equatorial methyl groups, introducing significant steric bulk. Computational modeling of analogous systems, such as gold complexes with bulky arsines, suggests that the 3,3,5-trimethylcyclohexyl groups may enforce a trigonal pyramidal geometry around arsenic, with bond angles deviating from ideal 109.5° due to steric strain .

Comparative Electronic Properties

The electron-donating capacity of the 3,3,5-trimethylcyclohexyl groups is anticipated to be weaker than that of trimethylsilyl substituents in As(SiMe₃)₃, as silicon’s +I effect enhances arsenic’s lone pair availability. Cyclohexyl groups, being purely hydrocarbon, likely render the arsenic center less nucleophilic, reducing its utility in Lewis acid-base adduct formation compared to silylated analogs.

Hypothetical Synthesis Pathways

Grignard Route Adaptation

A plausible synthesis mirrors the established method for tris(trimethylsilyl)arsane :

-

Arsenic trichloride (AsCl₃) reacts with 3,3,5-trimethylcyclohexylmagnesium bromide in a 1:3 molar ratio under inert conditions.

-

Stepwise substitution of chloride by cyclohexyl groups occurs, with intermediates stabilized by ether solvents.

-

Final purification via vacuum distillation or recrystallization.

Critical Challenges:

-

Steric hindrance from bulky substituents may impede complete substitution, requiring excess Grignard reagent.

-

Byproduct formation (e.g., AsCl₂(C₁₁H₁₉)) necessitates rigorous chromatography.

Reductive Coupling Approach

An alternative pathway involves arsenic trioxide (As₂O₃) reduction in the presence of 3,3,5-trimethylcyclohexyl iodide:

-

As₂O₃ is reduced by lithium aluminum hydride (LiAlH₄) to generate arsenic hydride intermediates.

-

Subsequent alkylation with cyclohexyl iodide under phase-transfer conditions.

Key Variables:

-

Temperature control (60–80°C) to mitigate premature ligand decomposition.

-

Solvent selection (e.g., tetrahydrofuran) to balance reactivity and solubility .

Predicted Physicochemical Properties

Thermal Stability and Reactivity

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Melting Point | 120–135°C | Analogous triarylarsines |

| Boiling Point (1 mmHg) | 290–310°C | Molecular weight comparables |

| Solubility in THF | >50 mg/mL | Nonpolar substituent compatibility |

Spectroscopic Signatures

-

¹H NMR: Multiplets between δ 0.8–2.1 ppm (cyclohexyl CH₃ and CH₂ groups).

-

¹³C NMR: Quartet near δ 22 ppm (As–C coupling, J ≈ 45 Hz).

-

IR: Absence of Si–C stretches (~700 cm⁻¹), distinguishing it from silylated analogs.

Future Research Directions

Computational Modeling Priorities

-

Density functional theory (DFT) studies to optimize substituent effects on arsenic’s electronic structure.

-

Molecular dynamics simulations to predict thermal decomposition pathways.

Experimental Validation Needs

-

Synthesis and crystallographic characterization to confirm molecular geometry.

-

Kinetic studies of precursor decomposition in semiconductor applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume